(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride

Catalog No.
S6619981
CAS No.
140400-06-2
M.F
C15H16ClN3O3
M. Wt
321.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide ...

CAS Number

140400-06-2

Product Name

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

InChI

InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H/t14-;/m0./s1

InChI Key

PUPPBYXRHSFLCY-UQKRIMTDSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Studying Protease Activity

LPNA-HCl serves as a convenient substrate for various proteases due to its specific structure. It contains an L-phenylalanine residue linked to a p-nitroaniline group through an amide bond. Proteases can cleave this bond, releasing the free p-nitroaniline molecule [].

Monitoring Protease Activity with Spectrophotometry

A key advantage of LPNA-HCl is the presence of the p-nitroaniline moiety. This group possesses a yellow color and absorbs light at a specific wavelength (around 405 nm) []. When the protease cleaves the LPNA-HCl molecule, it releases free p-nitroaniline. By measuring the absorbance of the solution at this wavelength, scientists can quantify the amount of p-nitroaniline produced and indirectly determine the activity of the protease acting on the substrate [, ].

Applications in Enzyme Inhibition Assays

LPNA-HCl also plays a role in assays designed to identify and characterize protease inhibitors. In such assays, researchers compete the inhibitor with LPNA-HCl for binding to the protease. A decrease in the measured p-nitroaniline release indicates that the inhibitor is effectively competing with the substrate for the enzyme's active site, thus inhibiting its activity [].

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride, also known as L-Phenylalanine 4-nitroanilide, is an organic compound with the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.3 g/mol. This compound features a chiral center, making it optically active, and it exists primarily in its S-enantiomeric form. The structure consists of an amino group, a phenyl group, and a nitrophenyl substituent, which contribute to its chemical properties and biological activities.

, particularly as a substrate for enzymes. It is cleaved by serine proteases like thrombin and aminopeptidase M, resulting in the release of p-nitroaniline. This reaction is significant in biochemical assays where the detection of enzyme activity is required. The compound can also undergo reduction reactions under specific conditions, leading to the formation of derivatives that may have altered biological activities.

This compound has been studied for its biological activity as a chromogenic substrate for specific enzymes. Its interaction with thrombin is particularly noteworthy, as it plays a crucial role in the coagulation cascade. The cleavage of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride by thrombin results in the release of p-nitroaniline, which can be quantitatively measured, making it useful for monitoring thrombin activity in various biological samples.

The synthesis of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with L-phenylalanine and 4-nitroaniline.
  • Formation of Amide Bond: An amide bond is formed by reacting the carboxylic acid group of L-phenylalanine with the amine group of 4-nitroaniline under acidic or basic conditions.
  • Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.

This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride has several applications:

  • Biochemical Assays: It serves as a substrate for enzyme assays, particularly for thrombin and aminopeptidases.
  • Research: Used in studies investigating enzyme kinetics and mechanisms.
  • Diagnostic Tools: Its ability to produce measurable products upon enzymatic cleavage makes it valuable in diagnostic assays for coagulation disorders.

Research has focused on the interactions between (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride and various enzymes. Notably, studies demonstrate its effectiveness as a substrate for thrombin, allowing for the quantification of thrombin activity based on the concentration of released p-nitroaniline. Additionally, its interactions with other proteolytic enzymes have been explored to understand its broader biological implications .

Several compounds share structural similarities with (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Attributes
(R)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamideSimilar structure but R-enantiomerDifferent optical activity leading to variations in biological effects
L-PhenylalanineBasic amino acid with no nitro groupEssential amino acid involved in protein synthesis
2-Amino-N-(4-methylphenyl)-3-phenylpropanamideMethyl substitution on the phenyl ringAltered solubility and potential changes in enzyme interaction
N-(4-Nitrophenyl)glycineGlycine backbone instead of phenylalanineDifferent reactivity due to lack of bulky side chain

The uniqueness of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride lies in its specific enzymatic interactions and applications in biochemical assays, setting it apart from other similar compounds that may not exhibit such targeted activities .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

321.0880191 g/mol

Monoisotopic Mass

321.0880191 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-11-23

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